

Disability Progression Outcomes with Fenebrutinib

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Compound Focus: Fenebrutinib

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Trial Identifier & Phase	MS Type	Study Design & Duration	Key Efficacy Findings on Disability Progression	Safety Findings
FENopta (Phase II) [1] [2] [3]	Relapsing MS (RMS)	Open-label extension (OLE); 96-week data	No observed disability progression, as measured by the Expanded Disability Status Scale (EDSS) [1] [2].	Safety profile consistent with previous studies. Most common AEs: COVID-19, UTI, pharyngitis [1].
FENhance 2 (Phase III) [4] [5]	Relapsing MS (RMS)	Pivotal, double-blind, vs. teriflunomide; ≥96 weeks	Met primary endpoint (Annualized Relapse Rate). Key secondary endpoints (CDP12, CDP24, cCDP24) to characterize effect on disability [4] [5].	Liver safety consistent with previous studies. Additional safety data under evaluation [4] [5].
FENTrepid (Phase III) [4] [5]	Primary Progressive MS (PPMS)	Pivotal, double-blind, vs. OCREVUS; ≥120 weeks	Met primary endpoint: non-inferior to OCREVUS in delaying composite confirmed disability progression (cCDP12) [4]	Safety profile consistent with previous studies. No new safety signals identified in the OLE [1] [3].

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			[5]. Numerical benefit seen as early as week 24 [4] [5].	

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies for the key clinical trials.

• FENopta Phase II Study & Open-Label Extension (OLE) [1] [3]

- **Objective:** To evaluate the efficacy, safety, and impact on biomarkers of **fenebrutinib** in adults with Relapsing Multiple Sclerosis (RMS).
- **Design:** The initial study was a 12-week, randomized, double-blind, placebo-controlled trial. Patients who completed it could enter an Open-Label Extension (OLE), where all participants received **fenebrutinib** for up to 192 weeks.
- **Participants:** 109 adults aged 18-55 with RMS.
- **Key Endpoints:**
 - **Primary (12-week):** Total number of new T1 gadolinium-enhancing (T1-Gd+) brain lesions on MRI.
 - **Secondary (12-week):** Number of new/enlarging T2 lesions; proportion of patients free of new T1-Gd+ and new/enlarging T2 lesions.
 - **OLE Endpoints:** Annualized Relapse Rate (ARR), disability progression measured by EDSS, and MRI lesion activity.

• FENhance 1 & 2 Phase III Studies (RMS) [4] [5]

- **Objective:** To evaluate the efficacy and safety of **fenebrutinib** compared to an active comparator (teriflunomide) in adults with RMS.
- **Design:** Two similarly designed Phase III multicenter, randomized, double-blind, double-dummy, parallel-group studies.
- **Participants:** A total of 1,497 adult patients with RMS.

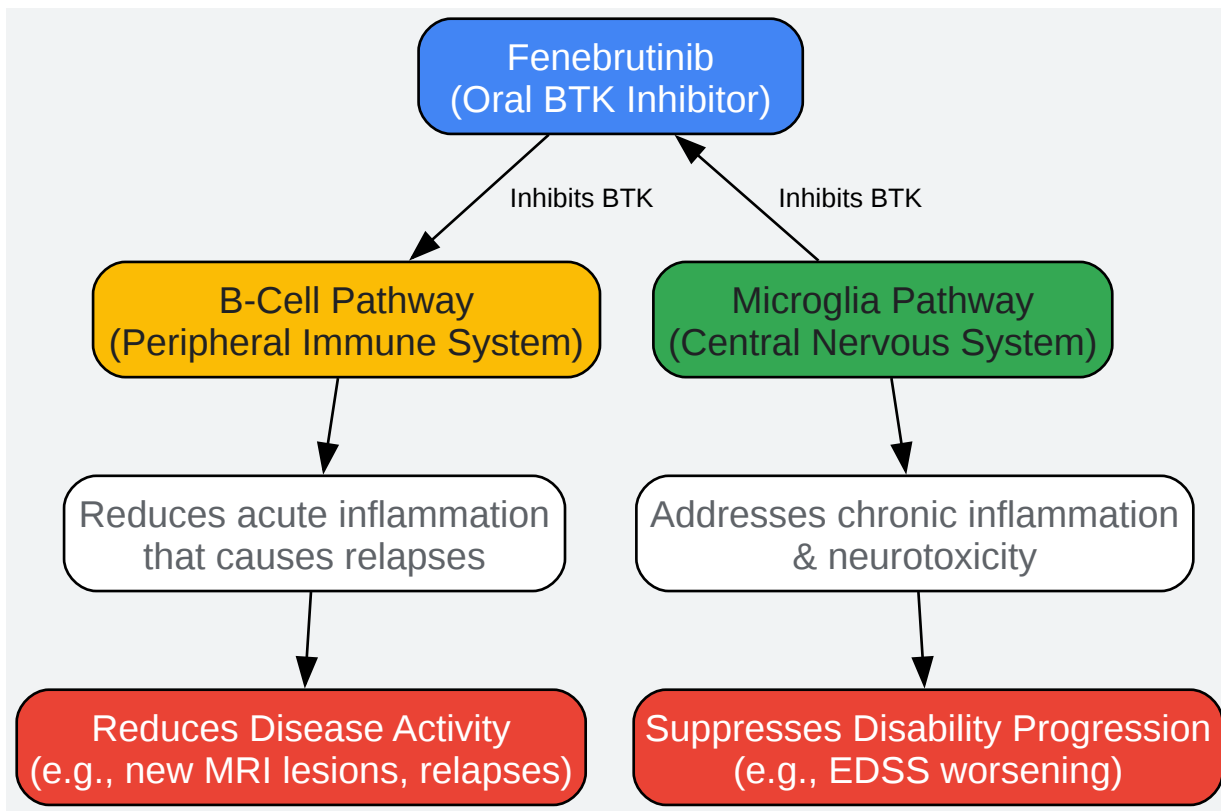
- **Treatment:** Patients were randomized 1:1 to receive either oral **fenebrutinib** twice daily or oral teriflunomide once daily for at least 96 weeks.
- **Key Endpoints:**
 - **Primary:** Annualized Relapse Rate (ARR).
 - **Secondary:** Time to onset of **24-week composite confirmed disability progression (cCDP24)**, 12-week confirmed disability progression (CDP12), and 24-week confirmed disability progression (CDP24).

• FENTrepid Phase III Study (PPMS) [4] [5]

- **Objective:** To evaluate the efficacy and safety of **fenebrutinib** compared to OCREVUS (ocrelizumab) in adults with Primary Progressive Multiple Sclerosis (PPMS).
- **Design:** Phase III multicenter, randomized, double-blind, double-dummy, parallel-group study.
- **Participants:** 985 adult patients with PPMS.
- **Treatment:** Patients were randomized 1:1 to receive either daily oral **fenebrutinib** or intravenous OCREVUS every six months for at least 120 weeks.
- **Key Endpoints:**
 - **Primary:** Time to onset of **12-week composite confirmed disability progression (cCDP12)**.
 - **Composite Endpoint (cCDP):** A comprehensive measure incorporating three disability assessments:
 - **EDSS** (Overall disability)
 - **Timed 25-Foot Walk (T25FW)** (Walking speed)
 - **Nine-Hole Peg Test (9HPT)** (Upper limb function)
 - **Secondary:** Time to onset of 24-week composite confirmed disability progression (cCDP24), among others.

Mechanism of Action: Dual Inhibition Pathway

Fenebrutinib's effect on disability progression is linked to its unique mechanism of action as a brain-penetrant Bruton's Tyrosine Kinase (BTK) inhibitor. The following diagram illustrates the proposed pathways through which it may suppress disease activity and progression.



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This dual mechanism is significant because it allows **fenebrutinib** to target drivers of MS pathology believed to be located both in the peripheral immune system and within the central nervous system itself [4] [5] [6].

Interpretation and Context for Researchers

- **Composite Endpoints in PPMS:** The use of a **composite confirmed disability progression (cCDP)** endpoint in the FENtrepid trial is a key advancement. It offers greater sensitivity than EDSS alone by also capturing worsening of walking speed (T25FW) and upper limb function (9HPT), which are crucial for patients with progressive MS [4] [5].
- **Positioning Among Therapies:** The positive Phase III results position **fenebrutinib** to be the **first and only BTK inhibitor** with demonstrated efficacy in both RMS and PPMS [4] [5]. Its non-inferiority to OCREVUS, the current standard of care for PPMS, is a particularly notable finding.
- **Data Status:** While the FENhance 2 (RMS) and FENtrepid (PPMS) trials have reported positive topline results, the scientific community is still awaiting the full data presentations at upcoming medical meetings. The results from the second RMS trial, **FENhance 1, are expected in the first half of 2026** [4] [5].

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